GW501516

概要

説明

カルダリンは、GW501516またはエンドロボルとしても知られており、ペルオキシソーム増殖剤活性化受容体デルタ(PPARδ)の合成アゴニストです。1990年代にグラクソ・スミスクラインとリガンド・ファーマシューティカルズの共同研究により開発されました。 カルダリンは、脂質代謝、エネルギー恒常性、および身体的パフォーマンスを改善する可能性があるため、注目を集めています .

科学的研究の応用

Chemistry: Cardarine is used as a model compound to study PPARδ activation and its effects on lipid metabolism.

Biology: Research has shown that Cardarine can enhance mitochondrial function, increase fatty acid oxidation, and improve insulin sensitivity.

Medicine: Cardarine has potential therapeutic applications in treating metabolic diseases such as dyslipidemia, type-2 diabetes mellitus, and obesity. It has also been investigated for its cardioprotective and anti-inflammatory effects.

Industry: Cardarine is used in the development of performance-enhancing supplements, although its use is controversial due to potential health risks

作用機序

カルダリンは、脂肪酸酸化とエネルギー代謝に関与する遺伝子の発現を調節するPPARδ受容体を活性化することによってその効果を発揮します。PPARδの活性化により、ミトコンドリアの生合成が増加し、酸化筋肉の能力が向上し、持久力が向上します。 カルダリンは、骨格筋、心臓、肝臓など、代謝活性の高い組織を標的にします .

類似化合物の比較

カルダリンは、しばしば他のPPARδアゴニストと選択的アンドロゲン受容体モジュレーター(SARM)と比較されます。類似の化合物には、次のものがあります。

オスタリン(MK-2866): 筋肉の成長を促進し、身体的パフォーマンスを向上させるSARM。

SR9009(ステナボリック): 持久力と脂肪代謝を強化するRev-ErbAアゴニスト。

アンドリン(S4): 筋肉量と筋力を増加させるSARM。カルダリンは、アンドロゲン受容体に結合することなくPPARδを活性化できる点が特徴であり、SARMとは異なります .

生化学分析

Biochemical Properties

Endurobol is a selective agonist (activator) of the PPARδ receptor . It displays high affinity and potency for PPARδ, with over 1,000-fold selectivity over PPARα and PPARγ . In rats, the binding of Endurobol to PPARδ recruits the coactivator PGC-1α . This interaction plays a crucial role in the biochemical reactions involving Endurobol.

Cellular Effects

Endurobol has significant effects on various types of cells and cellular processes. It stimulates the mitochondrial function in various tissues, improving lipid metabolism and energy homeostasis . PPARδ receptors, which Endurobol activates, are expressed mainly in active metabolic tissues such as skeletal muscles, the heart, the liver, and neurons . Activation of these receptors increases fatty acid oxidation, saving glycogen stores . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Endurobol exerts its effects at the molecular level through its action as a PPARδ receptor agonist . The activation of the PPAR-delta pathway by Endurobol leads to an increase in endurance and acceleration of metabolism while lowering blood lipid levels . This mechanism involves binding interactions with biomolecules, enzyme activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Endurobol change over time. For instance, high doses of Endurobol given to mice dramatically improved their physical performance . Long-term administration of Endurobol was associated with the rapid development of cancer in several organs in both mice and rats .

Dosage Effects in Animal Models

The effects of Endurobol vary with different dosages in animal models. For instance, low doses of Endurobol prevented arterial damage in mice . An increase in dosage did not change the magnitude of this protective effect . At high doses, Endurobol was associated with an increased risk of some forms of tumors in rats and mice .

Metabolic Pathways

Endurobol is involved in several metabolic pathways. It shifts energy metabolism from glucose to fatty acids . This shift in metabolic pathways involves interactions with various enzymes and cofactors and can affect metabolic flux or metabolite levels.

準備方法

カルダリンは、コンビナトリアルケミストリーおよび構造に基づく創薬により合成されます。合成経路には、チアゾール環の形成とトリフルオロメチルフェニル基の付加が含まれます。反応条件には、通常、ジメチルホルムアミド(DMF)などの溶媒と炭酸カリウムなどの触媒の使用が含まれます。 工業生産方法では、制御された反応条件と精製技術により、収率と純度を最適化することに重点が置かれています .

化学反応の分析

カルダリンは、次のものを含むさまざまな化学反応を受けます。

酸化: カルダリンは酸化されてスルホキシドおよびスルホンを生成できます。酸化のための一般的な試薬には、過酸化水素とm-クロロ過安息香酸があります。

還元: 還元反応は、水素化ホウ素ナトリウムなどの試薬を使用して、スルホキシドをスルフィドに戻すことができます。

置換: カルダリンは求核置換反応を受け、特定の条件下でトリフルオロメチル基を他の求核剤で置換することができます。これらの反応から生成される主な生成物は、使用される試薬と条件によって異なります

科学研究の応用

化学: カルダリンは、PPARδ活性化とその脂質代謝への影響を研究するためのモデル化合物として使用されます。

生物学: 研究によると、カルダリンはミトコンドリア機能を強化し、脂肪酸酸化を増加させ、インスリン感受性を向上させることができます。

医学: カルダリンは、脂質異常症、2型糖尿病、肥満などの代謝性疾患の治療に潜在的な治療効果があります。心臓保護効果と抗炎症効果についても調査されています。

産業: カルダリンは、パフォーマンス強化サプリメントの開発に使用されていますが、潜在的な健康リスクがあるため、その使用は物議を醸しています

類似化合物との比較

Cardarine is often compared to other PPARδ agonists and selective androgen receptor modulators (SARMs). Similar compounds include:

Ostarine (MK-2866): A SARM that promotes muscle growth and improves physical performance.

SR9009 (Stenabolic): A Rev-ErbA agonist that enhances endurance and fat metabolism.

Andarine (S4): A SARM that increases muscle mass and strength. Cardarine is unique in its ability to activate PPARδ without binding to androgen receptors, making it distinct from SARMs .

特性

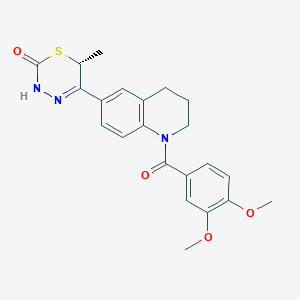

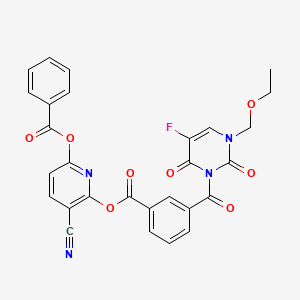

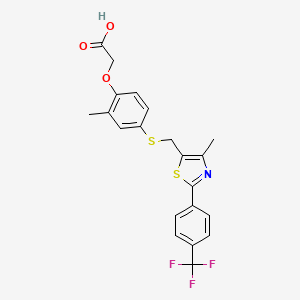

IUPAC Name |

2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3NO3S2/c1-12-9-16(7-8-17(12)28-10-19(26)27)29-11-18-13(2)25-20(30-18)14-3-5-15(6-4-14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBLKRPLXZNVNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041037 | |

| Record name | GW501516 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

This drug regulates fatty acid oxidation in several tissues, such as skeletal muscle and adipose tissue. Overexpression of PPARdelta using a transgenic murine model promotes an increase of muscle oxidative capability. It also plays a major role in the metabolic adaptations to western diet characterized by an excessive amount of saturated fat. | |

| Record name | Cardarine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05416 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

317318-70-0 | |

| Record name | GW 501516 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317318-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GW 501516 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317318700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cardarine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05416 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GW501516 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-501516 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I2HA1NU22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of GW501516?

A: this compound acts as a selective agonist of PPARδ, a nuclear receptor involved in regulating lipid and glucose metabolism. [, , , , , , , , , ]

Q2: How does this compound interact with PPARδ and what are the downstream consequences?

A: Upon binding to PPARδ, this compound induces a conformational change that promotes its heterodimerization with retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as PPAR response elements (PPREs) located in the promoter regions of target genes. [, , , , , ] This interaction modulates the transcription of genes involved in various cellular processes, including lipid metabolism, glucose homeostasis, inflammation, and cell proliferation. [, , , , , , , , , , , , , , , , , ]

Q3: What are the key downstream effects of PPARδ activation by this compound in skeletal muscle?

A3: this compound-mediated PPARδ activation in skeletal muscle has been shown to:

- Enhance fatty acid oxidation through the upregulation of genes such as carnitine palmitoyltransferase 1b (CPT1b). [, ]

- Increase mitochondrial biogenesis and energy expenditure, potentially through the induction of PGC-1α and uncoupling proteins (UCPs). [, , , ]

- Promote a shift towards a more oxidative muscle fiber type, characterized by increased expression of myosin heavy chain I (MHC I). []

- Improve insulin sensitivity and glucose uptake. [, , , ]

Q4: How does this compound impact the liver in the context of metabolic disorders?

A4: Research suggests that this compound:

- Decreases hepatic steatosis by reducing lipid accumulation and improving liver function in models of non-alcoholic fatty liver disease (NAFLD). [, ]

- Improves glucose metabolism by enhancing insulin sensitivity and reducing insulin resistance. [, , ]

- Modulates the expression of key enzymes involved in glucose and lipid metabolism, such as sterol regulatory element-binding protein 1c (SREBP-1c) and GLUT2. [, ]

Q5: Does this compound influence inflammation?

A5: this compound has demonstrated anti-inflammatory effects in various models:

- Reduction of inflammation in the liver of rats with NAFLD. []

- Amelioration of tubulointerstitial inflammation in a proteinuric kidney disease mouse model, potentially via the TAK1-NFκB pathway. []

- Inhibition of LPS-triggered glutamate release in BV-2 microglial cells, suggesting a potential role in modulating neuroinflammation. []

Q6: Is there any spectroscopic data available for this compound?

A6: While the provided research papers do not delve into detailed spectroscopic characterization, such information might be found in chemical databases or patents related to the compound.

Q7: What is known about the stability and material compatibility of this compound?

A7: The research papers primarily focus on the biological activity of this compound, and detailed information on its material compatibility and stability under various conditions is limited.

Q8: Does this compound exhibit any catalytic properties?

A8: this compound is primarily recognized for its role as a ligand for PPARδ and does not appear to possess intrinsic catalytic properties based on the provided research.

Q9: How stable is this compound under different conditions?

A9: The provided research primarily focuses on the biological effects of this compound, and specific data on its stability under various conditions is limited.

Q10: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of this compound?

A10: The research papers do not provide details on specific formulation strategies for this compound.

Q11: What are the SHE regulations surrounding this compound?

A: While specific SHE regulations may vary between countries and regions, this compound is often subject to restrictions due to its potential for misuse in performance enhancement and concerns regarding its long-term safety profile. [, ]

Q12: What is known about the pharmacokinetics (PK) of this compound?

A12: The research papers do not provide comprehensive information on the ADME properties of this compound.

Q13: What in vitro models have been used to study the efficacy of this compound?

A13: Various cell-based assays have been employed, including:

- Cultured human and rodent skeletal muscle cells to investigate its effects on glucose uptake, fatty acid oxidation, and gene expression. [, , , ]

- Human umbilical vein endothelial cells (HUVECs) to assess its impact on proliferation, apoptosis, and the expression of PAI-1. [, ]

- BV-2 microglial cells to study its role in modulating neuroinflammation and glutamate release. []

Q14: What animal models have been used to investigate the effects of this compound?

A14: Research has utilized various animal models, including:

- Rodent models of diet-induced obesity (DIO), NAFLD, and type 2 diabetes to assess its metabolic effects. [, , , ]

- Mouse models of proteinuric kidney disease to investigate its impact on renal inflammation. []

- Rat models of corneal damage to assess its potential antifibrotic effects. []

Q15: Have there been any clinical trials conducted with this compound?

A: While some clinical trials were initiated to evaluate this compound for the treatment of dyslipidemia, they were halted due to concerns regarding its long-term safety profile. [, , ]

Q16: Are there any known resistance mechanisms associated with this compound?

A16: The provided research does not specifically address resistance mechanisms to this compound.

Q17: What are the known toxicological concerns regarding this compound?

A: Long-term animal studies raised concerns about the potential for this compound to promote tumor development and reduce lifespan, leading to the termination of its clinical development. [, ]

Q18: What drug delivery strategies have been explored for this compound?

A18: The provided research papers do not focus on specific drug delivery strategies for this compound.

Q19: Are there any biomarkers associated with this compound efficacy or toxicity?

A19: The research papers do not explicitly identify specific biomarkers for this compound efficacy or toxicity.

Q20: What analytical methods have been used to characterize and quantify this compound?

A20: Various analytical techniques are commonly employed for the characterization and quantification of this compound, including:

- High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for detection and quantification in biological samples. []

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective analysis in various matrices. []

- Liquid chromatography-high resolution mass spectrometry (LC-HRMS) for confirmation of this compound identification in biological samples like hair. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

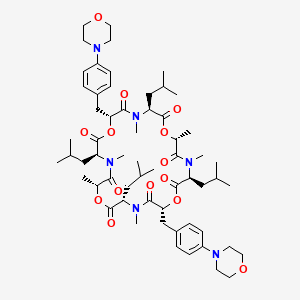

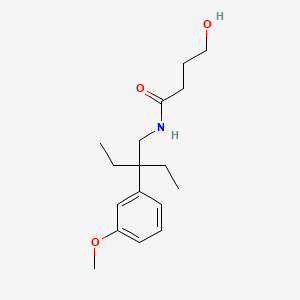

![tert-butyl N-[1-[[1-[[1-cyclohexyl-3-hydroxy-5-[[3-methyl-1-oxo-1-(tetrazol-2-ylmethylamino)pentan-2-yl]amino]-5-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1671207.png)

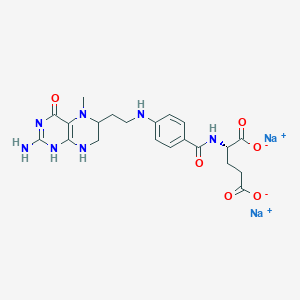

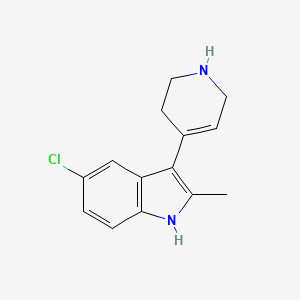

![(2S,3S)-N-[(3-amino-5,6-dimethylpyrazin-2-yl)methyl]-2-[[(3S,4S)-4-[[2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]acetyl]amino]-5-cyclohexyl-3-hydroxypentanoyl]amino]-3-methylpentanamide](/img/structure/B1671208.png)

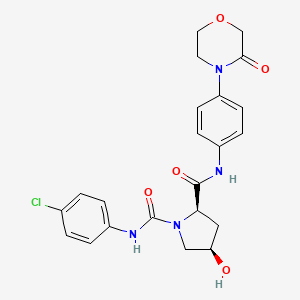

![benzyl N-[6-[[(2S)-1-[[2-[[(2S,3S)-5-[[(2S,3S)-1-[(3-amino-5,6-dimethylpyrazin-2-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B1671209.png)